Application: In organic chemistry, 5-Bromo-6-chloronicotinic acid is used as a biochemical reagent.
Method: The specific methods of application or experimental procedures would depend on the particular research context.
Results: The outcomes of its use would also depend on the specific research context. In general, it contributes to the synthesis of various organic compounds.
Application: 5-Bromo-6-chloronicotinic acid is used in the synthesis of a series of N-Phenylamides
Method: The acid is synthesized by treatment of their freshly prepared acid chlorides with the appropriately ring-substituted anilines Thirty new compounds were prepared, and their structures were ascertained by elemental analyses and spectroscopic techniques
Results: The synthesis resulted in thirty new N-phenylnicotinamides Spectroscopic trends in the infrared spectra of the two series were examined in an attempt to correlate structural and electronic effects to hydrogen bonding tendencies
Application: 5-Bromo-6-chloronicotinic acid is used in the synthesis of asciminib, a drug used in the treatment of chronic myeloid leukemia.
Application: 5-Bromo-6-chloronicotinic acid is used in the synthesis of new halogen-containing drugs.
Results: The outcomes of its use would also depend on the specific research context.
5-Bromo-6-chloronicotinic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 236.45 g/mol. It is classified as a pyridine derivative, specifically a carboxylic acid, and is characterized by the presence of bromine and chlorine substituents at the 5 and 6 positions of the pyridine ring, respectively. The compound appears as a white to light yellow crystalline powder and is soluble in methanol .
Research indicates that 5-Bromo-6-chloronicotinic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. Its derivatives have been studied for potential applications in treating various diseases, including:
The synthesis of 5-bromo-6-chloronicotinic acid typically involves:
5-Bromo-6-chloronicotinic acid finds applications in various fields:
Studies investigating the interactions of 5-bromo-6-chloronicotinic acid with biological targets are ongoing. These studies focus on its binding affinity to certain enzymes and receptors, revealing insights into its mechanism of action and potential therapeutic uses. The compound's interactions with DNA and proteins are particularly noteworthy, suggesting a role in modulating biological pathways .
Several compounds share structural similarities with 5-bromo-6-chloronicotinic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity (%) | Unique Features |
---|---|---|
3-Bromo-5-pyridine carboxylic acid | 83 | Lacks chlorine substitution; different biological activity. |
4-Bromo-6-chloronicotinic acid | 79 | Chlorine at position 6; different reactivity profile. |
5-Bromo-6-methylnicotinic acid | 77 | Methyl group instead of chlorine; altered solubility. |
3-Bromo-2-chloro-5-methylpyridine | 77 | Different substitution pattern; potential for different interactions. |
5-Bromo-4-chloronicotinic acid | 76 | Chlorine at position 4; may exhibit distinct pharmacological properties. |
The unique combination of bromine and chlorine substitutions at specific positions on the pyridine ring distinguishes 5-bromo-6-chloronicotinic acid from its analogs, contributing to its unique chemical reactivity and biological activity .
Irritant